CALCIUMASCORBAT

Übersicht

Beschreibung

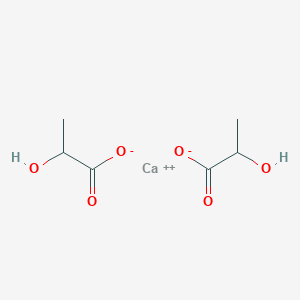

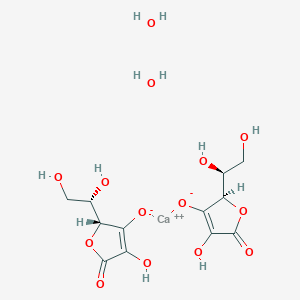

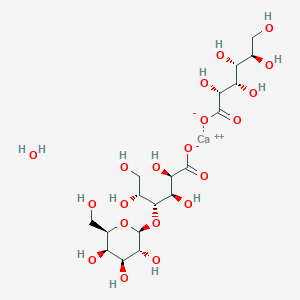

Calcium ascorbate is a compound with the molecular formula Ca(C₆H₇O₆)₂. It is the calcium salt of ascorbic acid, commonly known as vitamin C. This compound is approximately 10% calcium by mass and is often used as a dietary supplement to provide both calcium and vitamin C. It is known for its antioxidant properties and is used in various food and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Calciumascorbat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie:

- Wird als Reduktionsmittel in verschiedenen chemischen Reaktionen verwendet.

- Wirkt als Antioxidans in chemischen Formulierungen.

Biologie:

- Wird auf seine Rolle bei der zellulären Homöostase und dem Redoxgleichgewicht untersucht.

- Wird auf seine Auswirkungen auf Enzymaktivitäten und Stoffwechselprozesse untersucht .

Medizin:

- Wird zur Behandlung von Vitamin-C-Mangel und damit verbundenen Erkrankungen eingesetzt.

- Wird wegen seines Potenzials in der Krebstherapie untersucht, da es oxidativen Stress in Krebszellen induzieren kann .

Industrie:

- Wird als Konservierungsmittel in Lebensmittelverpackungen eingesetzt, um die Haltbarkeit von frischem Obst zu verlängern.

- Wird zur Formulierung von Nahrungsergänzungsmitteln und angereicherten Lebensmitteln verwendet .

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine antioxidativen Eigenschaften aus. Es neutralisiert reaktive Sauerstoffspezies und freie Radikale und schützt so Zellbestandteile vor oxidativem Schaden. Im Körper wird es aufgenommen und in verschiedene Gewebe transportiert, wo es an der Kollagensynthese, Gewebsreparatur und Immunfunktion beteiligt ist. Die Verbindung spielt auch eine Rolle in Calcium-Signalwegen, insbesondere im Nervensystem, wo sie die Neurotransmission und antioxidative Abwehr reguliert .

Wirkmechanismus

Target of Action

Calcium ascorbate, a compound that is also known as “Calcium ascorbate (USP)” or “Calcium ascorbate dihydrate”, primarily targets the body’s antioxidant defense system and calcium-dependent processes in the body . As a form of vitamin C, it plays a crucial role in neutralizing reactive oxygen species (ROS) and free radicals, thereby protecting cellular elements from oxidative stress . As a source of calcium, it contributes to the maintenance of various physiological processes such as bone formation and neurotransmission .

Mode of Action

Calcium ascorbate interacts with its targets by donating electrons. As an antioxidant, it neutralizes ROS and free radicals, preventing oxidative damage to cellular components . As a source of calcium, it participates in various calcium-dependent processes. For instance, it can stimulate a G-protein coupled calcium receptor on the surface of parathyroid cells .

Biochemical Pathways

Calcium ascorbate affects several biochemical pathways. As an antioxidant, it is involved in the body’s defense against oxidative stress . It also plays a role in calcium-involved signaling pathways in the brain, affecting processes such as growth, development, myelin formation, synthesis of catecholamines, modulation of neurotransmission, and antioxidant protection .

Pharmacokinetics

The pharmacokinetics of calcium ascorbate involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the absorption of calcium ascorbate is significantly different among various calcium salts. The absolute bioavailability of calcium ascorbate was found to be 2.6 times greater than that of calcium chloride . Furthermore, a novel surface-engineered liposomal formulation of calcium ascorbate demonstrated a more than 7-fold enhancement in the oral bioavailability of ascorbate .

Result of Action

The action of calcium ascorbate results in enhanced antioxidant defense and improved calcium-dependent processes. By neutralizing ROS and free radicals, it protects cellular components from oxidative damage . By providing calcium, it supports various physiological processes such as bone formation and neurotransmission .

Action Environment

The action of calcium ascorbate can be influenced by various environmental factors. For instance, the bioavailability of ascorbate can be enhanced by certain formulation techniques, such as the use of surface-engineered liposomal particles . Furthermore, the action of calcium ascorbate can be affected by the presence of other substances in the body. For example, it has been reported that the serum concentration of certain drugs can be decreased when combined with calcium ascorbate .

Biochemische Analyse

Biochemical Properties

Calcium Ascorbate serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species .

Cellular Effects

Calcium Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It influences cell function by controlling the redox potential and the level of reactive oxygen species .

Molecular Mechanism

At the molecular level, Calcium Ascorbate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as an electron donor assisting the iron-containing proteins and the iron transfer between various aqueous compartments .

Temporal Effects in Laboratory Settings

The effects of Calcium Ascorbate change over time in laboratory settings. It is involved in crucial metabolic processes, and its local concentration can cause the reduction of reactive oxygen and facilitate activities of enzymes .

Dosage Effects in Animal Models

The effects of Calcium Ascorbate vary with different dosages in animal models. At high concentrations, it generates free radicals by reducing ferric ions .

Metabolic Pathways

Calcium Ascorbate is involved in multiple metabolic pathways. Reduction of Fe (III) by Calcium Ascorbate is important for cellular uptake of iron via DMT1 .

Transport and Distribution

Calcium Ascorbate is transported and distributed within cells and tissues through active transport by well-characterized sodium vitamin C transporter (SVCT) membrane proteins .

Subcellular Localization

The subcellular localization of Calcium Ascorbate is maintained by the balance of two opposing fluxes: fast active and slow passive transport . This helps to explain numerous experimental and clinical observations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium ascorbate can be synthesized by reacting ascorbic acid with calcium carbonate. The process involves dissolving ascorbic acid in warm water, followed by the addition of calcium carbonate. The reaction mixture is then balanced, and lime milk is added to adjust the pH to 4.5-7. The solution is vacuum filtered, concentrated, and crystallized by adding edible alcohol. The crystallized product is then separated, washed with alcohol, and dried .

Industrial Production Methods: In industrial settings, the preparation of calcium ascorbate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of reduced pressure concentration, natural crystallization, and ethanol crystallization techniques helps achieve a yield of 94-98.5% with a purity of more than 98.5% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Calciumascorbat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: In Gegenwart von Oxidationsmitteln kann this compound zu Dehydroascorbinsäure oxidiert werden.

Reduktion: Es kann als Reduktionsmittel wirken und dreiwertige Eisenionen (Fe³⁺) in zweiwertige Eisenionen (Fe²⁺) umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen das Ascorbat-Ion durch andere Anionen ersetzt wird.

Wichtigste gebildete Produkte:

Dehydroascorbinsäure: Während Oxidationsreaktionen gebildet.

Zweiwertige Eisenionen: Entstehen, wenn this compound als Reduktionsmittel wirkt.

Vergleich Mit ähnlichen Verbindungen

Calciumascorbat ist unter den Ascorbaten einzigartig, da es sowohl Calcium als auch Vitamin C liefert. Ähnliche Verbindungen sind:

Natriumascorbat: Liefert Natrium und Vitamin C, jedoch nicht die Calciumkomponente.

Magnesiumascorbat: Liefert Magnesium und Vitamin C, bietet unterschiedliche gesundheitliche Vorteile.

Zinkascorbat: Kombiniert Zink mit Vitamin C, wird häufig wegen seiner immunstärkenden Eigenschaften verwendet.

Im Vergleich zu diesen Verbindungen ist this compound besonders vorteilhaft für Personen, die sowohl eine Calcium- als auch eine Vitamin-C-Supplementierung benötigen. Sein neutraler pH-Wert macht es weniger sauer und schonender für den Magen als reine Ascorbinsäure .

Eigenschaften

CAS-Nummer |

5743-28-2 |

|---|---|

Molekularformel |

C6H10CaO7 |

Molekulargewicht |

234.22 g/mol |

IUPAC-Name |

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |

InChI |

InChI=1S/C6H8O6.Ca.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5+;;/m0../s1 |

InChI-Schlüssel |

LHWGPZNOMLGEIB-PQYRJTSOSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2] |

Isomerische SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |

Kanonische SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |

Color/Form |

White crystalline powder |

Physikalische Beschreibung |

White to slightly pale greyish-yellow odourless crystalline powder |

Löslichkeit |

INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |

Synonyme |

L-Ascorbic Acid Calcium Salt Hydrate; L-Ascorbic Acid Calcium Salt Dihydrate; Calcium L-Ascorbate Dihydrate; Calcium Ascorbate Dihydrate |

Herkunft des Produkts |

United States |

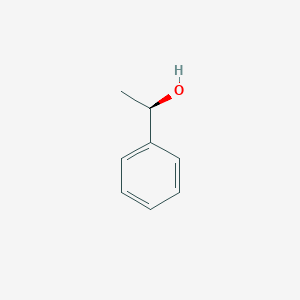

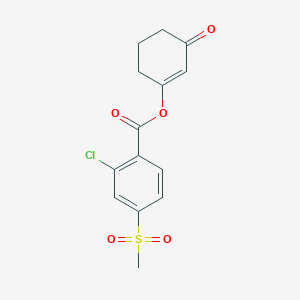

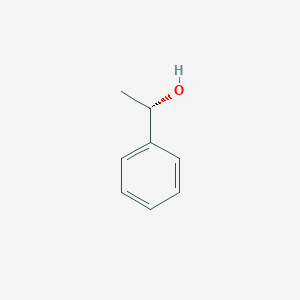

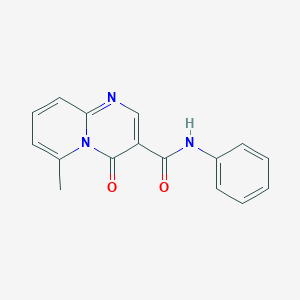

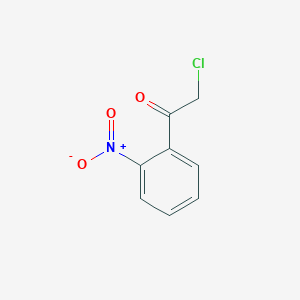

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the bioavailability of calcium ascorbate compare to that of ascorbic acid?

A1: Studies demonstrate that calcium ascorbate exhibits superior oral bioavailability compared to ascorbic acid. Research in mice revealed that the absolute bioavailability of calcium ascorbate was 2.6-fold greater than that of calcium chloride []. Another study using a rat model confirmed that the higher bioavailability of calcium ascorbate stemmed from enhanced saturable intestinal absorption rather than passive absorption [].

Q2: What contributes to the increased absorption of calcium ascorbate?

A2: Research suggests that the prolonged mean residence time (MRT ab) of calcium ascorbate in the intestinal tract contributes to its increased absorbability [].

Q3: Does heating affect the bioavailability of calcium ascorbate?

A3: Yes, a 5-minute heat treatment was shown to partially reduce the bioavailability of calcium ascorbate in a rat model [].

Q4: Are there differences in how calcium ascorbate and ascorbic acid are metabolized?

A4: While both forms deliver vitamin C, research primarily focuses on the bioavailability and absorption differences. Further research is needed to comprehensively compare their metabolic pathways.

Q5: What is the molecular formula and weight of calcium ascorbate?

A5: The molecular formula of calcium ascorbate dihydrate is C12H14CaO12 • 2H2O, and its molecular weight is 426.35 g/mol.

Q6: What is the pH of calcium ascorbate solutions?

A6: Calcium ascorbate solutions are generally less acidic than ascorbic acid solutions. The pH of calcium ascorbate solutions can vary depending on the concentration and other factors, but they are generally close to neutral [].

Q7: How does calcium ascorbate influence gastric acidity compared to ascorbic acid?

A7: Research indicates that calcium ascorbate can attenuate the gastric high acidity typically caused by ascorbic acid. In rat models, calcium ascorbate increased gastric fluid pH while ascorbic acid increased total acid output []. This suggests its suitability for individuals with gastrointestinal disorders.

Q8: Can calcium ascorbate be used as an antioxidant in food preservation?

A8: Yes, calcium ascorbate exhibits antioxidant activity equivalent to ascorbic acid []. Studies show its effectiveness in reducing browning and preserving quality in various fruits and vegetables like pineapples [], pears [, ], and eggplants [].

Q9: Does calcium ascorbate contribute to bone health?

A9: Calcium ascorbate provides both calcium and vitamin C, both crucial for bone health. While research directly attributing bone health benefits to calcium ascorbate is limited, its components play vital roles in bone formation and maintenance []. A study using ovariectomized rats as a model for osteoporosis indicated that calcium ascorbate might have a preventive effect on osteoporosis [].

Q10: What is the role of calcium ascorbate in wound healing?

A10: Vitamin C is essential for collagen synthesis, a crucial component of wound healing. While research specifically on calcium ascorbate's role in wound healing is limited, studies show that a calcium ascorbate formulation supplemented with vitamin C metabolites enhanced collagen production and mineralization in vitro using cells derived from wound healing sites [].

Q11: What are some strategies for formulating stable calcium ascorbate solutions?

A11: Stable liquid calcium ascorbate compositions can be achieved by combining it with a pharmacologically acceptable liquid organic polyol solvent and an aldonic compound, maintaining a pH between 5 and 7 [].

Q12: How is calcium ascorbate content determined in biologically active additives?

A12: Anodic voltammetry using a glassy-carbon indicator electrode is an effective method for sensitive and rapid determination of calcium ascorbate in biologically active additives [].

Q13: Are there specific methods for analyzing the color of calcium ascorbate solutions?

A13: Yes, spectrophotometry can be used to analyze the color of calcium ascorbate solutions. To ensure accurate measurement, an acidic solution is added to adjust the pH to 4.8-5.4 before determining absorbance at 420 nm [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)

![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)